molecular formula C23H25N5O2 B11245880 N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11245880
M. Wt: 403.5 g/mol
InChI Key: SHGAQYKZWZNFLM-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a benzyl group, a methoxybenzoyl group, and a piperazine ring, which are all attached to a pyridazine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the benzyl group: This step involves the alkylation of the pyridazine core with benzyl chloride in the presence of a base.

    Attachment of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halide derivative.

    Addition of the methoxybenzoyl group: This final step involves the acylation of the piperazine ring with 2-methoxybenzoyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The methoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Scientific Research Applications

N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including its ability to interact with various biological targets. It may be investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

    Biological Studies: The compound can be used as a tool in biological studies to investigate the mechanisms of action of various biological pathways and targets.

    Chemical Biology: It can serve as a probe in chemical biology studies to elucidate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may find applications in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

N-benzyl-6-[4-(2-methoxybenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C23H25N5O2

Molecular Weight

403.5 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C23H25N5O2/c1-30-20-10-6-5-9-19(20)23(29)28-15-13-27(14-16-28)22-12-11-21(25-26-22)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,25)

InChI Key

SHGAQYKZWZNFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4

Origin of Product

United States

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